[7-(DIFLUOROMETHYL)-2,5-DIMETHYL-6,7-DIHYDROPYRAZOLO[1,5-A]PYRIMIDIN-4(5H)-YL][6-(2-FURYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]METHANONE
Overview
Description
The compound [7-(DIFLUOROMETHYL)-2,5-DIMETHYL-6,7-DIHYDROPYRAZOLO[1,5-A]PYRIMIDIN-4(5H)-YL][6-(2-FURYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]METHANONE is a complex organic molecule that belongs to the class of pyrazolopyrimidines and pyrazolopyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [7-(DIFLUOROMETHYL)-2,5-DIMETHYL-6,7-DIHYDROPYRAZOLO[1,5-A]PYRIMIDIN-4(5H)-YL][6-(2-FURYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]METHANONE typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps in the synthesis include:
Formation of the pyrazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the difluoromethyl group: This step often involves the use of difluoromethylating agents such as diethylaminosulfur trifluoride (DAST) or difluoromethyl bromide.
Formation of the pyrazolopyridine core: This can be synthesized through a series of condensation and cyclization reactions.
Coupling of the two cores: The final step involves the coupling of the pyrazolopyrimidine and pyrazolopyridine cores through a suitable linker, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
[7-(DIFLUOROMETHYL)-2,5-DIMETHYL-6,7-DIHYDROPYRAZOLO[1,5-A]PYRIMIDIN-4(5H)-YL][6-(2-FURYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]METHANONE: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
[7-(DIFLUOROMETHYL)-2,5-DIMETHYL-6,7-DIHYDROPYRAZOLO[1,5-A]PYRIMIDIN-4(5H)-YL][6-(2-FURYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]METHANONE: has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of [7-(DIFLUOROMETHYL)-2,5-DIMETHYL-6,7-DIHYDROPYRAZOLO[1,5-A]PYRIMIDIN-4(5H)-YL][6-(2-FURYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular processes. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
[7-(DIFLUOROMETHYL)-2,5-DIMETHYL-6,7-DIHYDROPYRAZOLO[1,5-A]PYRIMIDIN-4(5H)-YL][6-(2-FURYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]METHANONE: can be compared with other similar compounds, such as:
Pyrazolopyrimidines: These compounds share the pyrazolopyrimidine core and may have similar biological activities.
Pyrazolopyridines: These compounds share the pyrazolopyridine core and may have similar chemical properties.
Difluoromethylated Compounds: These compounds contain the difluoromethyl group and may have similar reactivity.
The uniqueness of This compound lies in its combination of structural features, which may confer unique biological and chemical properties.
Properties
IUPAC Name |
[7-(difluoromethyl)-2,5-dimethyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidin-4-yl]-[6-(furan-2-yl)-1,3-dimethylpyrazolo[3,4-b]pyridin-4-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F2N6O2/c1-11-8-18-29(12(2)9-16(20(23)24)30(18)26-11)22(31)14-10-15(17-6-5-7-32-17)25-21-19(14)13(3)27-28(21)4/h5-8,10,12,16,20H,9H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPLQQMASFBYUDT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N2C(=CC(=N2)C)N1C(=O)C3=CC(=NC4=C3C(=NN4C)C)C5=CC=CO5)C(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F2N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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